

The Discovery and Synthesis of GSK143: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK143

Cat. No.: B612048

[Get Quote](#)

Introduction: **GSK143** is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Its involvement in inflammatory and autoimmune diseases, as well as certain B-cell malignancies, has made it an attractive therapeutic target. **GSK143** emerged from a lead optimization program focused on the diaminopyrimidine carboxamide series of SYK inhibitors. The medicinal chemistry strategy aimed to enhance potency in human whole blood while maintaining a significant selectivity margin over other kinases and avoiding off-target effects such as hERG channel inhibition. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of **GSK143**, intended for researchers and professionals in the field of drug development.

Chemical Synthesis of GSK143

The synthesis of **GSK143** involves a multi-step process starting from commercially available reagents. The following is a detailed protocol for the chemical synthesis of **GSK143**, also known as 2-(((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)amino)-4-((4-methylphenyl)amino)pyrimidine-5-carboxamide.

Experimental Protocol:

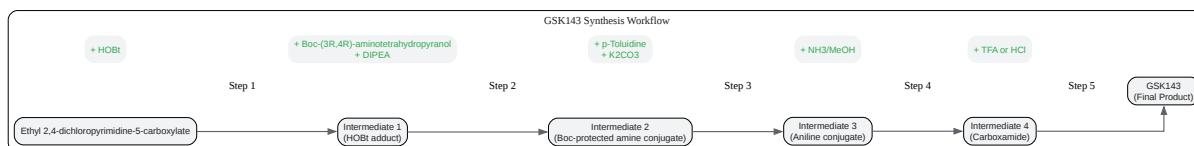
Step 1: Synthesis of ethyl 2-(1H-benzo[d][1][2][3]triazol-1-yl)-4-chloropyrimidine-5-carboxylate

To a solution of ethyl 2,4-dichloropyrimidine-5-carboxylate in an appropriate aprotic solvent such as dichloromethane, an equimolar amount of 1-hydroxybenzotriazole (HOt) is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of ethyl 2-(((3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-yl)oxy)-4-chloropyrimidine-5-carboxylate

The product from Step 1 is dissolved in a suitable solvent like N,N-dimethylformamide (DMF). To this solution, tert-butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate and a non-nucleophilic base such as diisopropylethylamine (DIPEA) are added. The reaction is stirred at room temperature overnight. The reaction mixture is then diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

Step 3: Synthesis of ethyl 2-(((3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-yl)amino)-4-((4-methylphenyl)amino)pyrimidine-5-carboxylate


The intermediate from Step 2 is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). p-Toluidine and a base, for instance, potassium carbonate, are added to the solution. The mixture is heated to approximately 80-100°C and stirred until the reaction is complete. After cooling to room temperature, the mixture is worked up by adding water and extracting with ethyl acetate. The organic phase is washed, dried, and concentrated. The residue is purified by chromatography.

Step 4: Synthesis of 2-(((3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-yl)amino)-4-((4-methylphenyl)amino)pyrimidine-5-carboxamide

The ethyl ester from the previous step is subjected to ammonolysis. The compound is dissolved in a solution of ammonia in methanol and stirred in a sealed vessel at an elevated temperature (e.g., 70°C) for several hours. The solvent is then evaporated to give the corresponding carboxamide.

Step 5: Synthesis of **GSK143** (2-(((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)amino)-4-((4-methylphenyl)amino)pyrimidine-5-carboxamide)

The Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to remove the tert-butoxycarbonyl (Boc) protecting group. The reaction is typically carried out at room temperature for a few hours. After completion, the solvent and excess acid are removed under reduced pressure. The crude product is then purified, often by recrystallization or chromatography, to yield **GSK143** as a salt (e.g., dihydrochloride).

[Click to download full resolution via product page](#)

A simplified workflow for the chemical synthesis of **GSK143**.

Biological Activity

The biological activity of **GSK143** has been characterized through a series of in vitro and in vivo assays.

In Vitro Potency and Selectivity

GSK143 is a highly potent inhibitor of SYK with a pIC₅₀ of 7.5.[1] It also demonstrates potent inhibition of phosphorylated Erk (pErk), a downstream effector of the SYK signaling pathway, with a pIC₅₀ of 7.1.[1] The selectivity of **GSK143** was assessed against a panel of other

kinases, revealing significantly lower potency for these off-target enzymes, which underscores its high selectivity for SYK.[1]

Kinase Target	pIC50
SYK	7.5[1]
pErk	7.1[1]
ZAP-70	4.7[1]
LCK	5.3[1]
LYN	5.4[1]
JAK1	5.8[1]
JAK2	5.8[1]
JAK3	5.7[1]
Aurora B	4.8[1]
hERG	4.7[1]

Table 1: In Vitro Potency and Selectivity of GSK143.

Cellular Activity

In cellular assays, **GSK143** effectively inhibits the survival of chronic lymphocytic leukemia (CLL) cells with an IC50 of 323 nM.[1] Furthermore, at a concentration of 1 μ M, **GSK143** has been shown to abrogate early signaling events downstream of SYK, including SYK phosphorylation and calcium flux.[1]

Cell Line	Parameter	Value
Chronic Lymphocytic Leukemia (CLL) cells	IC50	323 nM[1]

Table 2: Cellular Activity of GSK143.

In Vivo Efficacy

The in vivo efficacy of **GSK143** was evaluated in a rat model of immune complex-mediated inflammation, the cutaneous reverse passive Arthus reaction. Oral administration of **GSK143** one hour prior to the inflammatory challenge resulted in a dose-dependent reduction of the inflammatory response.

Dose (mg/kg, oral)	Reduction in Arthus Reaction
10	~50% [1]
30	~70% [1]

Table 3: In Vivo Efficacy of GSK143 in a Rat Arthus Model.

Pharmacokinetic Properties

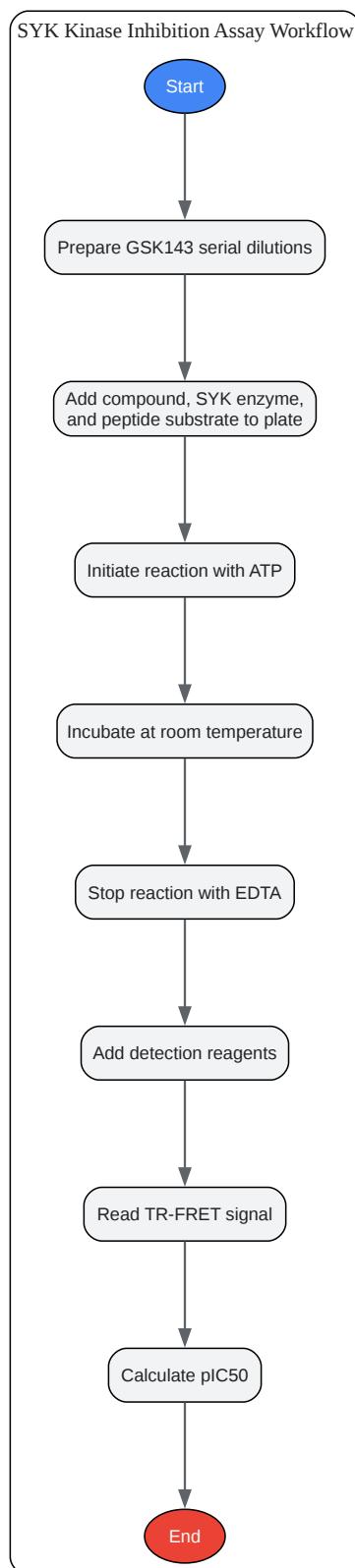
Pharmacokinetic studies in rats have demonstrated that **GSK143** possesses favorable oral bioavailability and a moderate half-life.

Parameter	Value (in rats)
Half-life (T _{1/2})	4.2 hours [1]
Clearance	16 mL/min/kg [1]
Bioavailability (oral)	30% [1]
Volume of Distribution (V _{ss})	4.1 L/kg [1]

Table 4: Pharmacokinetic Properties of GSK143 in Rats.

Experimental Protocols

SYK Kinase Inhibition Assay (Biochemical Assay)


This assay quantifies the ability of a compound to inhibit the enzymatic activity of SYK in a cell-free system.

Materials:

- Recombinant human SYK enzyme
- Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)
- ATP
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- **GSK143** or other test compounds
- Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for a LANCE Ultra assay)
- Microtiter plates

Procedure:

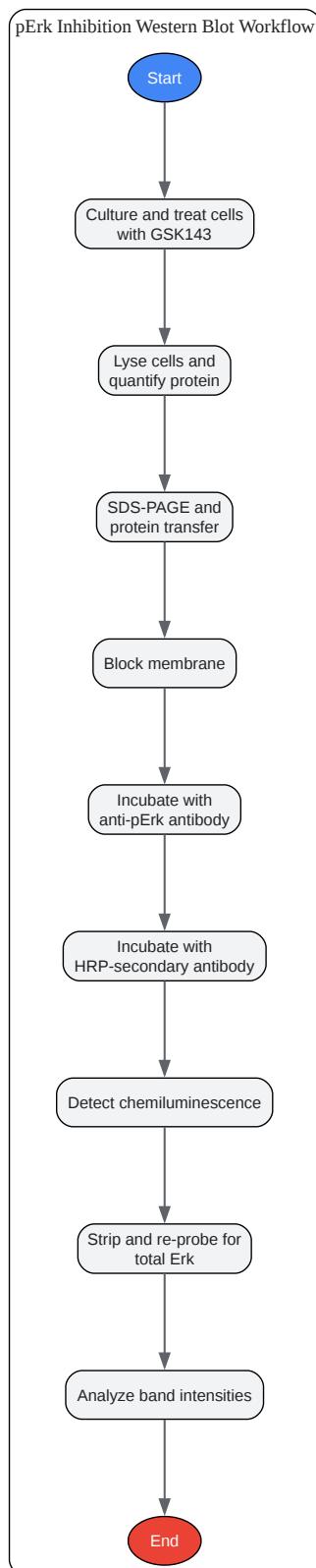
- Prepare serial dilutions of **GSK143** in DMSO and then dilute in assay buffer.
- Add the diluted compound or vehicle (DMSO) to the wells of a microtiter plate.
- Add the SYK enzyme and peptide substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding EDTA.
- Add the detection reagents and incubate to allow for binding.
- Read the plate on a suitable plate reader to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
- Calculate the percent inhibition for each compound concentration and determine the pIC₅₀ value.

[Click to download full resolution via product page](#)

Workflow for the SYK kinase inhibition assay.

Phospho-Erk (pErk) Inhibition Assay (Western Blot)

This assay measures the level of phosphorylated Erk, a downstream target of SYK, in cells treated with an inhibitor.


Materials:

- Cell line (e.g., CLL cells or other relevant immune cells)
- Cell culture medium and supplements
- **GSK143** or other test compounds
- Stimulant (e.g., anti-IgM for B-cells)
- Lysis buffer (containing protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-pErk, anti-total Erk)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Culture cells to the desired density.

- Pre-treat the cells with various concentrations of **GSK143** for a specified time.
- Stimulate the cells to induce Erk phosphorylation.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against pErk overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the chemiluminescent signal using an imaging system.
- Strip the membrane and re-probe with an antibody against total Erk for loading control.
- Quantify the band intensities and determine the inhibition of Erk phosphorylation.

[Click to download full resolution via product page](#)

Workflow for the pErk inhibition Western blot assay.

Cell Viability Assay in CLL Cells

This assay determines the effect of **GSK143** on the viability of chronic lymphocytic leukemia cells.

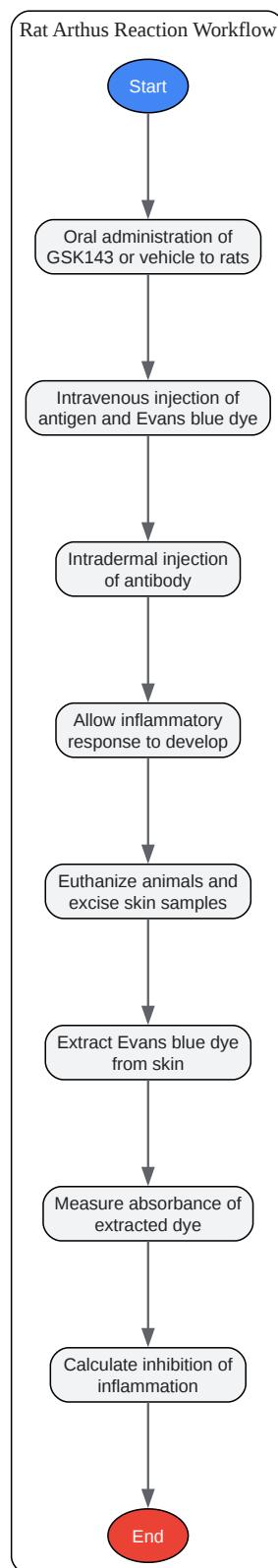
Materials:

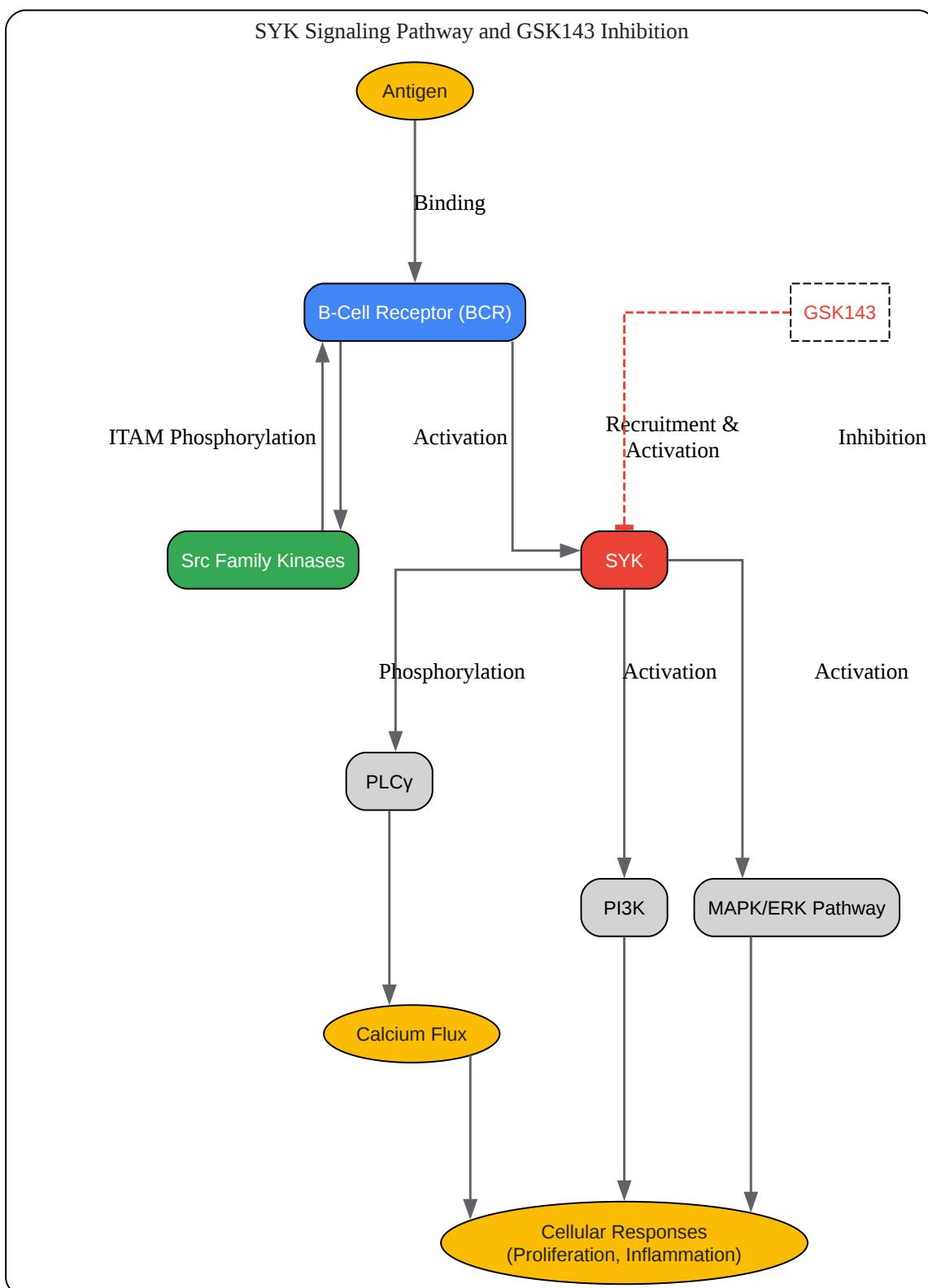
- CLL cells
- Cell culture medium
- **GSK143**
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo® which measures ATP levels)
- Luminometer

Procedure:

- Seed CLL cells in a 96-well plate.
- Add serial dilutions of **GSK143** to the wells.
- Incubate the plate for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well.
- Incubate for a short period to allow the reaction to stabilize.
- Measure the luminescence using a luminometer.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Rat Cutaneous Reverse Passive Arthus Reaction


This in vivo model is used to assess the anti-inflammatory activity of a compound in response to immune complex deposition in the skin.


Materials:

- Rats (e.g., Sprague-Dawley)
- Antigen (e.g., ovalbumin)
- Antibody against the antigen (e.g., rabbit anti-ovalbumin)
- Evans blue dye (to measure plasma extravasation)
- **GSK143**
- Vehicle for oral administration

Procedure:

- Administer **GSK143** or vehicle orally to the rats.
- After a specified time (e.g., 1 hour), intravenously inject the antigen mixed with Evans blue dye.
- Immediately after the intravenous injection, intradermally inject the antibody into the dorsal skin of the rats.
- After a set period (e.g., 4 hours), euthanize the animals and excise the skin at the injection sites.
- Extract the Evans blue dye from the skin samples using a solvent (e.g., formamide).
- Measure the absorbance of the extracted dye to quantify the extent of plasma extravasation, which is an indicator of the inflammatory response.
- Compare the results from the **GSK143**-treated groups to the vehicle control group to determine the percentage of inhibition.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of immune-complex mediated dermal inflammation in rats following either oral or topical administration of a small molecule C5a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK2646264, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of GSK143: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b612048#discovery-and-synthesis-of-gsk143>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com